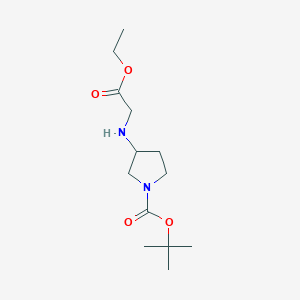
2-(4-Aminopiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride
Vue d'ensemble
Description
2-(4-Aminopiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride, also known as APT-102 hydrochloride, is a chemical compound that has potential applications in scientific research. It is a small molecule inhibitor that has been shown to have a high affinity for certain protein targets.
Mécanisme D'action
2-(4-Aminopiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride hydrochloride works by inhibiting the activity of HDAC6. HDAC6 is responsible for removing acetyl groups from proteins, which can affect their function and stability. Inhibition of HDAC6 leads to an accumulation of acetylated proteins, which can have a variety of effects on cellular processes. The exact mechanism by which this compound hydrochloride inhibits HDAC6 is not fully understood, but it is thought to bind to a specific site on the enzyme.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound hydrochloride are still being studied. Inhibition of HDAC6 has been shown to have a variety of effects on cellular processes, including the regulation of gene expression, protein degradation, and cell signaling. This compound hydrochloride has been shown to have potential therapeutic benefits in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Aminopiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride hydrochloride has several advantages for lab experiments. It has a high affinity for certain protein targets, making it a useful tool for studying the function of these proteins. It is also relatively easy to synthesize, making it accessible to researchers. However, there are also limitations to its use. It may have off-target effects on other proteins, and its effects on cellular processes may not be fully understood.
Orientations Futures
There are several future directions for research on 2-(4-Aminopiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride hydrochloride. One area of focus is on its potential therapeutic benefits in diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another area of focus is on understanding its mechanism of action and the effects it has on cellular processes. Additionally, there may be potential applications in other areas of research, such as epigenetics and gene regulation. Further studies are needed to fully understand the potential of this compound hydrochloride in scientific research.
Applications De Recherche Scientifique
2-(4-Aminopiperidin-1-yl)-1-(thiazol-2-yl)ethanone hydrochloride hydrochloride has potential applications in scientific research, particularly in the field of drug discovery. It has been shown to have a high affinity for certain protein targets, including the histone deacetylase 6 (HDAC6) enzyme. HDAC6 is involved in a variety of cellular processes, including the regulation of gene expression and protein degradation. Inhibition of HDAC6 has been shown to have potential therapeutic benefits in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Propriétés
IUPAC Name |
2-(4-aminopiperidin-1-yl)-1-(1,3-thiazol-2-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3OS.ClH/c11-8-1-4-13(5-2-8)7-9(14)10-12-3-6-15-10;/h3,6,8H,1-2,4-5,7,11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOYIRYNFZXDBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC(=O)C2=NC=CS2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Amino-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B3239458.png)










![tert-Butyl 4-(benzo[d][1,3]dioxole-5-carbonyl)-2-methylpiperazine-1-carboxylate](/img/structure/B3239551.png)
![(R)-tert-butyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamido)piperidine-1-carboxylate](/img/structure/B3239562.png)
